2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene
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Overview
Description
2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene typically involves the bromination and chloromethylation of 3,5-dimethoxytoluene. The process can be summarized as follows:
Bromination: 3,5-Dimethoxytoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the benzene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of 3,5-dimethoxytoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes and carboxylic acids.
Reduction: 3,5-Dimethoxytoluene.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. The methoxy groups can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(chloromethyl)-4,6-dimethoxybenzene
- 2-Bromo-1-(chloromethyl)-3,5-dimethylbenzene
- 2-Bromo-1-(chloromethyl)-3,5-dihydroxybenzene
Uniqueness
2-Bromo-1-(chloromethyl)-3,5-dimethoxybenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and methoxy groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
105705-31-5 |
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Molecular Formula |
C9H10BrClO2 |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrClO2/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ONBLSNZJOMCOSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)CCl |
Origin of Product |
United States |
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